molecular formula C12H15Cl2NO B1627383 2-(3-(3,4-Dichlorophenyl)pyrrolidin-3-yl)ethanol CAS No. 52423-89-9

2-(3-(3,4-Dichlorophenyl)pyrrolidin-3-yl)ethanol

Cat. No. B1627383
Key on ui cas rn: 52423-89-9
M. Wt: 260.16 g/mol
InChI Key: SRZABNWAUIZJDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05861417

Procedure details

Cool a solution of lithium aluminum hydride (450 mL, 1M in tetrahydrofuran, 450 mmol) to -10° C. in a ice/acetone bath. Add dropwise, a solution of sulfuric acid (12 mL, 99.999%, 225.3 mmol) in tetrahydrofuran (35 mL). (Use caution when adding the sulfuric acid to the tetrahydrofuran and also when adding the sulfuric acid/tetrahydrofuran solution to the lithium aluminum hydride solution). After the addition is complete, stir for 1 hour. Warm to ambient temperature and stir for 2 hours. Add dropwise, a solution of (3-(3,4-dichlorophenyl)-5-oxopyrrolidin-3-yl)acetic acid ethyl ester (23.2 g, 73.4 mmol) in tetrahydrofuran (70 mL). Heat to 45°-50° C. for 36 hours. Cool in an ice bath. Add dropwise, a solution of tetrahydrofuran/water (1/1, 70 mL). Filter and rinse the filter cake with Tetrahydrofuran and dichloromethane, retain the filtrate. Combine the filter cake with tetrahydrofuran/water/15% sodium hydroxide solution (1 L/70 mL/20 mL) and vigorously stir for 2 hours. Filter and combine the filtrate with the filtrate obtained above. Concentrate the combined filtrates invacuo to obtain a residue. Dissolve the residue in dichloromethane and dry over MgSO4, filter, and concentrate invacuo to obtain a residue. Recrystallize the residue from diethyl ether to give the title compound: Rf= 0.27 (silica gel, 9/1/0.2 dichloromethane/methanol/ammonium hydroxide); mp; 91°-94° C.
Quantity
450 mL
Type
reactant
Reaction Step One
Name
tetrahydrofuran water
Quantity
70 mL
Type
solvent
Reaction Step Two
Quantity
12 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
sulfuric acid tetrahydrofuran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
(3-(3,4-dichlorophenyl)-5-oxopyrrolidin-3-yl)acetic acid ethyl ester
Quantity
23.2 g
Type
reactant
Reaction Step Six
Quantity
35 mL
Type
solvent
Reaction Step Seven
Quantity
70 mL
Type
solvent
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].S(=O)(=O)(O)O.S(=O)(=O)(O)O.O1CCCC1.C([O:24][C:25](=O)[CH2:26][C:27]1([C:33]2[CH:38]=[CH:37][C:36]([Cl:39])=[C:35]([Cl:40])[CH:34]=2)[CH2:31][C:30](=O)[NH:29][CH2:28]1)C>O1CCCC1.ClCCl.C(OCC)(=O)C.CCCCCC>[Cl:40][C:35]1[CH:34]=[C:33]([C:27]2([CH2:26][CH2:25][OH:24])[CH2:31][CH2:30][NH:29][CH2:28]2)[CH:38]=[CH:37][C:36]=1[Cl:39] |f:0.1.2.3.4.5,7.8,12.13|

Inputs

Step One
Name
Quantity
450 mL
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Two
Name
tetrahydrofuran water
Quantity
70 mL
Type
solvent
Smiles
C(C)(=O)OCC.CCCCCC
Step Three
Name
Quantity
12 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Five
Name
sulfuric acid tetrahydrofuran
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O.O1CCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Six
Name
(3-(3,4-dichlorophenyl)-5-oxopyrrolidin-3-yl)acetic acid ethyl ester
Quantity
23.2 g
Type
reactant
Smiles
C(C)OC(CC1(CNC(C1)=O)C1=CC(=C(C=C1)Cl)Cl)=O
Step Seven
Name
Quantity
35 mL
Type
solvent
Smiles
O1CCCC1
Step Eight
Name
Quantity
70 mL
Type
solvent
Smiles
O1CCCC1
Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Add dropwise
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
stir for 2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
Add dropwise
TEMPERATURE
Type
TEMPERATURE
Details
Heat to 45°-50° C. for 36 hours
Duration
36 h
TEMPERATURE
Type
TEMPERATURE
Details
Cool in an ice bath
ADDITION
Type
ADDITION
Details
Add dropwise
FILTRATION
Type
FILTRATION
Details
Filter
WASH
Type
WASH
Details
rinse the filter cake with Tetrahydrofuran and dichloromethane
STIRRING
Type
STIRRING
Details
vigorously stir for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
Filter
CUSTOM
Type
CUSTOM
Details
obtained above
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the combined filtrates
CUSTOM
Type
CUSTOM
Details
to obtain a residue
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over MgSO4
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate invacuo
CUSTOM
Type
CUSTOM
Details
to obtain a residue
CUSTOM
Type
CUSTOM
Details
Recrystallize the residue from diethyl ether

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C=C(C=CC1Cl)C1(CNCC1)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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